molecular formula C12H10F3N3O B2567189 N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide CAS No. 2309575-32-2

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide

货号 B2567189
CAS 编号: 2309575-32-2
分子量: 269.227
InChI 键: ALUWLLFZKBRQBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in scientific research. MPTB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

科学研究应用

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.

作用机制

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide inhibits PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity by increasing energy expenditure and thermogenesis. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to improve lipid metabolism by reducing hepatic steatosis and increasing fatty acid oxidation. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

实验室实验的优点和局限性

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide also has a short half-life in vivo, which can limit its duration of action.

未来方向

There are several future directions for the research on N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to optimize the synthesis of N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide to improve its yield and solubility. Another direction is to develop more potent and selective inhibitors of PTP1B that have better pharmacokinetic properties. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to have potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and further research is needed to explore these applications. Finally, the role of PTP1B in other metabolic pathways, such as lipid metabolism and inflammation, needs to be further elucidated.

合成方法

The synthesis of N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 1-methyl-4-pyrazolecarboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 3-(trifluoromethyl)aniline to obtain N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is approximately 50%.

属性

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-7-10(6-16-18)17-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWLLFZKBRQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。